molecular formula C11H15Cl4NO B046093 N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride CAS No. 551952-55-7

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride

Cat. No.: B046093
CAS No.: 551952-55-7
M. Wt: 319 g/mol
InChI Key: QIAAOZDVLVWSCN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced amine forms, and substituted amine products, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but they are believed to be related to its structural similarity to other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its role as a metabolite of Prochloraz and its applications in various research fields highlight its importance .

Biological Activity

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride, also known as a metabolite of Prochloraz, is a compound that has garnered attention for its potential biological activities and applications in various fields. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14Cl3NO
  • Molecular Weight : 282.59 g/mol
  • CAS Number : 67747-01-7

The synthesis of N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine typically involves the reaction of 2,4,6-trichlorophenol with ethylene oxide to form an intermediate, which is then reacted with propylamine to yield the final product. The compound's mechanism of action is believed to be linked to its structural similarity to other bioactive compounds, particularly through enzyme inhibition pathways. Notably, it may inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi, which is a target for fungicides like Prochloraz .

Biological Activity

This compound exhibits several biological activities:

  • Antifungal Activity : As a metabolite of Prochloraz, it shares antifungal properties and has been studied for its potential effectiveness against various fungal pathogens.
  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to its biological effects on fungal cells and possibly other organisms .

Case Studies and Experimental Data

  • Antifungal Efficacy : Research has indicated that N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine exhibits antifungal activity comparable to its parent compound. Studies have shown that it effectively inhibits the growth of several fungal strains in vitro .
  • Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of this compound. It has been found to exhibit lower toxicity compared to other chlorinated phenols, making it a candidate for further investigation in agricultural applications .
  • Environmental Impact Studies : As a reference standard in environmental testing, N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine is used to analyze pesticide residues and their metabolites in soil and water samples. Its persistence and degradation pathways are critical for assessing environmental risks associated with its use .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
ProchlorazAntifungalInhibits lanosterol 14α-demethylase
2,4,6-TrichlorophenolToxicity concernsDisrupts cellular membranes
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amineAntifungal (less toxic)Similar enzyme inhibition as Prochloraz

Properties

IUPAC Name

N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl3NO.ClH/c1-2-3-15-4-5-16-11-9(13)6-8(12)7-10(11)14;/h6-7,15H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAAOZDVLVWSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585920
Record name N-[2-(2,4,6-Trichlorophenoxy)ethyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551952-55-7
Record name N-[2-(2,4,6-Trichlorophenoxy)ethyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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